Cas no 23229-72-3 (5-Ethylthiophene-2-carboxylic acid)

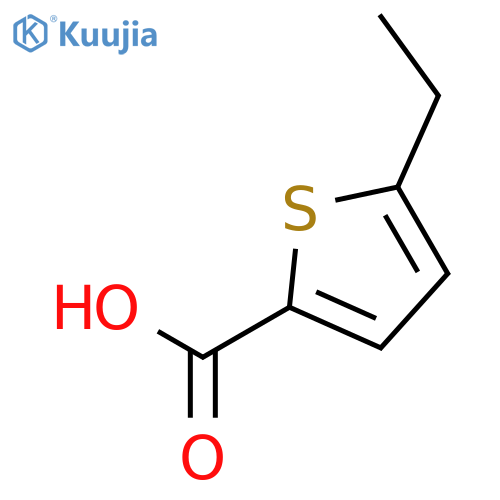

23229-72-3 structure

商品名:5-Ethylthiophene-2-carboxylic acid

5-Ethylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Ethylthiophene-2-carboxylic acid

- 2-Thiophenecarboxylicacid, 5-ethyl-

- 5-Ethyl-thiophene-2-carboxylic acid

- 5-ethylthiophene-2-carboxylic acid(SALTDATA: FREE)

- DTXSID40343206

- J-517479

- A816634

- SCHEMBL262044

- CS-0099725

- BDBM50467714

- AKOS000118349

- 5-ethyl-thiophene-2-carboxylic acid, AldrichCPR

- FT-0638307

- 2-Thiophenecarboxylic acid, 5-ethyl-

- EN300-13778

- FS-1379

- BB 0258758

- 23229-72-3

- 5-ethylthiophene-2-carboxylicacid

- MFCD00130089

- AT16403

- 5-Ethyl-2-thiophenecarboxylic acid #

- CHEMBL4280745

- 5-Ethyl-2-thiophenecarboxylic acid

- AI-942/25034437

- ALBB-000936

- BBL028250

- STK348654

-

- MDL: MFCD00130089

- インチ: InChI=1S/C7H8O2S/c1-2-5-3-4-6(10-5)7(8)9/h3-4H,2H2,1H3,(H,8,9)

- InChIKey: ZVBNGIDVTPTFCL-UHFFFAOYSA-N

- ほほえんだ: CCC1=CC=C(C(=O)O)S1

計算された属性

- せいみつぶんしりょう: 156.02500

- どういたいしつりょう: 155.016675

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 130

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.4

- 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

- 色と性状: ソリッド

- 密度みつど: 1.257

- ふってん: 286.1 °C at 760 mmHg

- フラッシュポイント: 126.8 °C

- 屈折率: 1.575

- PSA: 65.54000

- LogP: 2.00870

5-Ethylthiophene-2-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

5-Ethylthiophene-2-carboxylic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-Ethylthiophene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM113121-5g |

5-ethylthiophene-2-carboxylic acid |

23229-72-3 | 95% | 5g |

$284 | 2021-08-06 | |

| Enamine | EN300-13778-10.0g |

5-ethylthiophene-2-carboxylic acid |

23229-72-3 | 95% | 10.0g |

$340.0 | 2023-02-09 | |

| eNovation Chemicals LLC | D555281-10g |

5-Ethylthiophene-2-carboxylic acid |

23229-72-3 | 97% | 10g |

$1270 | 2024-05-24 | |

| Alichem | A169003674-5g |

5-Ethylthiophene-2-carboxylic acid |

23229-72-3 | 95% | 5g |

$334.40 | 2023-09-02 | |

| Alichem | A169003674-10g |

5-Ethylthiophene-2-carboxylic acid |

23229-72-3 | 95% | 10g |

$548.34 | 2023-09-02 | |

| TRC | B434015-100mg |

5-Ethylthiophene-2-carboxylic Acid |

23229-72-3 | 100mg |

$ 65.00 | 2022-06-07 | ||

| Fluorochem | 014517-5g |

5-Ethyl-thiophene-2-carboxylic acid |

23229-72-3 | 98% | 5g |

£257.00 | 2022-03-01 | |

| Enamine | EN300-13778-0.5g |

5-ethylthiophene-2-carboxylic acid |

23229-72-3 | 95% | 0.5g |

$46.0 | 2023-02-09 | |

| Fluorochem | 014517-1g |

5-Ethyl-thiophene-2-carboxylic acid |

23229-72-3 | 98% | 1g |

£88.00 | 2022-03-01 | |

| abcr | AB218377-5 g |

5-Ethyl-2-thiophenecarboxylic acid; 95% |

23229-72-3 | 5g |

€530.60 | 2023-02-05 |

5-Ethylthiophene-2-carboxylic acid 関連文献

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

23229-72-3 (5-Ethylthiophene-2-carboxylic acid) 関連製品

- 4066-41-5(5-Acetylthiophene-2-carboxylic acid)

- 63068-73-5(5-Propylthiophene-2-carboxylic acid)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:23229-72-3)5-Ethylthiophene-2-carboxylic acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):173.0/605.0